N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group and a carboxamide group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction. This approach allows for the regioselective synthesis of substituted triazolopyrimidines .
Industrial Production Methods
Industrial production of N2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and multicomponent reactions allows for efficient and high-yield production, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N~2~-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including cyclin-dependent kinases (CDKs) and tyrosine kinases, by binding to their active sites and preventing their activity . This inhibition leads to the disruption of cellular processes such as cell cycle progression and signal transduction, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
N~2~-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the methoxyphenyl and carboxamide groups, resulting in different biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents, leading to distinct properties and applications.
Triazole derivatives: Compounds with a triazole ring that exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
The uniqueness of N2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which confer unique biological activities and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-5-3-9(4-6-10)15-12(19)11-16-13-14-7-2-8-18(13)17-11/h2-8H,1H3,(H,15,19) |
InChI Key |
ZQHXKLXAJYOFHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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